Journal Name:Nature Chemistry
Journal ISSN:1755-4330
IF:24.274
Journal Website:http://www.nature.com/nchem/index.html
Year of Origin:2009
Publisher:Nature Publishing Group
Number of Articles Per Year:157
Publishing Cycle:Monthly
OA or Not:Not
Multi-stage Stern–Gerlach experiment modeled
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-04-25 , DOI: 10.1088/1361-6455/acc149
In the classic multi-stage Stern–Gerlach experiment conducted by Frisch and Segrè, the Majorana (Landau–Zener) and Rabi formulae diverge far from the experimental observation while the physical mechanism for electron-spin collapse remains unidentified. Here, introducing the physical co-quantum concept provides a plausible physical mechanism and predicts the experimental observation in absolute units without fitting (i.e. no parameters adjusted), with a p-value less than one per million, which is the probability that the co-quantum theory happens to match the experimental observation purely by chance. Further, the co-quantum concept is corroborated by exactly statistically reproducing the wave function, density operator, and uncertainty relation for electron spin in Stern–Gerlach experiments.
Detail
Optical manipulation and conversion in whispering gallery mode resonators with pump depletion
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-05-11 , DOI: 10.1088/1361-6455/acccc2
In this work, we study optical manipulation and conversion in the high-power regime, and thus the unavoidable intrinsic coupling between the pump light and the signal light, i.e. pump depletion, needs to be included. Compared with the transmission properties that are insensitive to the power of the signal light in the low-power regime with pump non-depletion, our results in the high-power regime with pump depletion show that the resonant transmission coefficients of the χ(2) nonlinearity can be manipulated from 0 to non-zero by adjusting the intensities of the signal light, and thus it behaves as an intensity-dependent all-optical switch. Although the resonant conversion efficiencies from four-wave mixing of the χ(3) nonlinearity are generally suppressed by power-dependent frequency shifts as a result of self-phase modulation (SPM) and cross-phase modulation (XPM) in the high-pump regime, the conversion efficiencies can be amplified by tuning the frequency detuning of the signal and pump lights. The optical transmission coefficients and conversion efficiencies can also be enhanced by utilizing the interplay between χ(2) and χ(3) nonlinearities in the high-pump regime. The mechanism of enhancing the conversion efficiencies to overcome the suppression from SPM and XPM provides a new way to convert frequency with high efficiencies.
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Nonadiabatic tunneling ionization of atoms in few-cycle elliptically polarized laser pulses
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-04-13 , DOI: 10.1088/1361-6455/acc9f2
We theoretically investigate nonadiabatic effects in tunneling ionization of a hydrogen atom induced by a few-cycle elliptically polarized laser pulse. We find a deflection angle between the maximum of the photoelectron momentum distribution and the direction of the negative vector potential corresponding to the electric-field peak. This deflection angle mainly originates from the fact that the instant of the maximal ionization rate does not exactly correspond to the instant of the electric-field peak in the few-cycle elliptically polarized laser pulse, revealing an ionization time shift between those two instants. The ionization time shift is a result of the nonadiabatic effect induced by the envelope of the few-cycle elliptically polarized laser pulse, which disappears in a long-pulsed laser. Our study is useful for understanding attoclock experiments using few-cycle elliptically polarized laser pulses.
Detail
Three-body harmonic molecule
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-03-10 , DOI: 10.1088/1361-6455/acbdf0
In this study, the quantum three-body harmonic system with finite rest length R and zero total angular momentum L = 0 is explored. It governs the near-equilibrium S-states eigenfunctions ψ(r12,r13,r23) of three identical point particles interacting by means of any pairwise confining potential V(r12,r13,r23) that entirely depends on the relative distances rij=|ri−rj| between particles. At R = 0, the system admits a complete separation of variables in Jacobi-coordinates, it is (maximally) superintegrable and exactly-solvable. The whole spectra of excited states is degenerate, and to analyze it a detailed comparison between two relevant Lie-algebraic representations of the corresponding reduced Hamiltonian is carried out. At R > 0, the problem is not even integrable nor exactly-solvable and the degeneration is partially removed. In this case, no exact solutions of the Schrödinger equation have been found so far whilst its classical counterpart turns out to be a chaotic system. For R > 0, accurate values for the total energy E of the lowest quantum states are obtained using the Lagrange-mesh method. Concrete explicit results with not less than eleven significant digits for the states N=0,1,2,3 are presented in the range 0⩽R⩽4.0  a.u. In particular, it is shown that (I) the energy curve E=E(R) develops a global minimum as a function of the rest length R, and it tends asymptotically to a finite value at large R, and (II) the degenerate states split into sub-levels. For the ground state, perturbative (small-R) and two-parametric variational results (arbitrary R) are displayed as well. An extension of the model with applications in molecular physics is briefly discussed.
Detail
Under-threshold RABBITT in argon
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-04-04 , DOI: 10.1088/1361-6455/acc6aa
The process of reconstruction of attosecond bursts by beating of two-photon transitions (RABBITT) can involve a transition from under the ionization threshold. Such an under-threshold RABBITT (or uRABBITT) was demonstrated experimentally and analyzed theoretically in He and Ne. In the present work, we explore an analogous process in the argon atom. The uRABBITT in Ar reveals the familiar physical effects: a phase transition across the threshold and the symmetry modification of the photoelectron momentum distribution. It can also be used for mapping the electronic structure of the target atom bound states.
Detail
Enhancing the performance of coupled quantum Otto thermal machines without entanglement and quantum correlations
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-03-30 , DOI: 10.1088/1361-6455/acc36d
We start with a revision study of two coupled spin- 1/2 under the influence of Kaplan–Shekhtman–Entin-Wohlman–Aharony interaction and a magnetic field. We first show the role of idle levels, i.e. levels that do not couple to the external magnetic field, when the system is working as a heat engine as well as when it is a refrigerator. Then we extend the results reported in Altintas and Müstecaplıoğlu (2015 Phys. Rev. E 92 022142) by showing that it is not necessary to change both the magnetic field as well as the coupling parameters to break the extensive property of the work extracted globally from two coupled spin- 1/2 as has been demonstrated there. Then we study the role of increasing the number of coupled spins on efficiency, extractable work, and coefficient of performance (COP). First, we consider two- and three-coupled spin- 1/2 Heisenberg XXX -chain. We prove that the latter can outperform the former in terms of efficiency, extractable work, and COP. Then we consider the Ising model, where the number of interacting spins ranges from two to six. We show that only when the number of interacting spins is odd the system can work as a heat engine in the strong coupling regime. The enhancements in efficiency and COP are explored in detail. Finally, this model confirms the idea that entanglement and quantum correlations are not the reasons behind the enhancements observed in efficiency, extractable work, and COP, but only due to the structure of the energy levels of the Hamiltonian of the working substance. In addition to this, the extensive property of global work as well, is not affected by entanglement and quantum correlations.
Detail
Voigt transmission windows in optically thick atomic vapours: a method to create single-peaked line centre filters
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-04-21 , DOI: 10.1088/1361-6455/acc49c
Cascading light through two thermal vapour cells has been shown to improve the performance of atomic filters that aim to maximise peak transmission over a minimised bandpass window. In this paper, we explore the atomic physics responsible for the operation of the second cell, which is situated in a transverse (Voigt) magnetic field and opens a narrow transmission window in an optically thick atomic vapour. By assuming transitions with Gaussian line shapes and magnetic fields sufficiently large to access the hyperfine Paschen–Back regime, the window is modelled by resolving the two transitions closest to line centre. We discuss the validity of this model and perform an experiment which demonstrates the evolution of a naturally abundant Rb transmission window as a function of magnetic field. The model results in a significant reduction in two-cell parameter space, which we use to find theoretical optimised cascaded line centre filters for Na, K, Rb and Cs across both D lines. With the exception of Cs, these all have a better figure of merit than comparable single cell filters in literature. Most noteworthy is a Rb-D2 filter which outputs >92% of light through a single peak at line centre, with maximum transmission 0.71 and a width of 330 MHz at half maximum.
Detail
Robust two-state swap by stimulated Raman adiabatic passage
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-02-14 , DOI: 10.1088/1361-6455/acb189
Efficient initialization and manipulation of quantum states is important for numerous applications and it usually requires the ability to perform high fidelity and robust swapping of the populations of quantum states. Stimulated Raman adiabatic passage (STIRAP) has been known to perform efficient and robust inversion of the ground states populations of a three-level system. However, its performance is sensitive to the initial state of the system. In this contribution we demonstrate that a slight modification of STIRAP, where we introduce a non-zero single-photon detuning, allows for efficient and robust population swapping for any initial state. The results of our work could be useful for efficient and robust state preparation, dynamical decoupling and design of quantum gates in ground state qubits via two-photon interactions.
Detail
Rotational (de-)excitation of protonated tricarbon monosulfide HC3S+ by collision with helium atoms
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-06-12 , DOI: 10.1088/1361-6455/acd738
A new two-dimensional potential energy surface of the interaction between HC3S+ molecule and helium atom is mapped using an explicitly correlated coupled cluster approach with a single, double and perturbative triple excitation-F12a approach with an augmented-correlation-consistent polarized valence triple-zeta Gaussian basis set. The deepest potential well is identified at θ = 95∘ and R = 6.0 bohr with a depth of 100.67 cm−1. Cross-sections are determined for total energy up to 300 cm−1 using a coupled states method. Thermal rate coefficients are derived from the determined cross-sections for temperatures ranging between 3 K and 50 K. A clear predominance of |Δj|  = 2 processes is observed.
Detail
Seeded spin-mixing interferometry with long-time evolution in microwave-dressed sodium spinor Bose-Einstein condensates
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-03-30 , DOI: 10.1088/1361-6455/acc36f
We experimentally demonstrate a new type of spin-mixing interferometry in sodium Bose–Einstein condensates (BECs) based on seeded initial states. Seeding is useful because it speeds up the generation of entangled pairs, allowing many collisions to take place quickly, creating large populations in the arms of the interferometer. The entangled probe states of our interferometer are generated via spin-exchange collisions in F = 1 spinor BECs, where pairs of atoms with the magnetic quantum number mF=0 collide and change into pairs with mF=±1 . Our results show that our seeded spin-mixing interferometer beats the standard quantum limit (SQL) with a metrological gain of 3.69 dB with spin-mixing time t = 10 ms in the case of single-sided seeding, and 3.33 dB with spin-mixing time t = 8 ms in the case of double sided seeding. The mechanism for beating the SQL is two-mode spin squeezing generated via spin-exchange collisions. Our results on spin-mixing interferometry with seeded states are useful for future quantum technologies such as quantum-enhanced microwave sensors, and quantum parametric amplifiers based on spin-mixing.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0.90 151 Science Citation Index Science Citation Index Expanded Not
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